molecular formula C66H52N2 B15147530 N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine CAS No. 216453-94-0

N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine

Cat. No.: B15147530
CAS No.: 216453-94-0
M. Wt: 873.1 g/mol
InChI Key: HXAISNAKWCZMJA-UHFFFAOYSA-N
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Description

N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine is a complex organic compound with a unique structure that includes multiple phenyl and fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine typically involves multiple steps, starting from the preparation of intermediate compounds. One common approach is to use a series of coupling reactions, such as Suzuki or Stille coupling, to assemble the fluorenyl and phenyl groups . These reactions often require palladium catalysts and specific reaction conditions, such as inert atmospheres and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl amines with altered electronic properties.

Scientific Research Applications

N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in electronic and photonic applications. The pathways involved include electron transfer and energy transfer processes that are critical for its function in devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine is unique due to its complex structure, which includes multiple phenyl and fluorenyl groups. This structure imparts distinct electronic and optical properties, making it particularly valuable for applications in organic electronics and materials science. Compared to similar compounds, it offers enhanced stability and performance in specific applications, such as OLEDs and photovoltaic cells.

Properties

CAS No.

216453-94-0

Molecular Formula

C66H52N2

Molecular Weight

873.1 g/mol

IUPAC Name

N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine

InChI

InChI=1S/C66H52N2/c1-65(2)61-21-13-11-19-57(61)59-41-39-55(43-63(59)65)67(51-31-23-47(24-32-51)45-15-7-5-8-16-45)53-35-27-49(28-36-53)50-29-37-54(38-30-50)68(52-33-25-48(26-34-52)46-17-9-6-10-18-46)56-40-42-60-58-20-12-14-22-62(58)66(3,4)64(60)44-56/h5-44H,1-4H3

InChI Key

HXAISNAKWCZMJA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C

Origin of Product

United States

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